molecular formula C11H20N2O4 B8135812 (R)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid

(R)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid

Cat. No.: B8135812
M. Wt: 244.29 g/mol
InChI Key: DEVGLXXPCHEYGJ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperazine ring. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid typically involves the protection of the amino group of 4-methylpiperazine with a tert-butoxycarbonyl group. This can be achieved by reacting 4-methylpiperazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of ®-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid may involve the use of flow microreactor systems. These systems allow for a more efficient and sustainable synthesis process compared to traditional batch methods. The use of flow microreactors can enhance the reaction efficiency and provide better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

®-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid, hydrochloric acid, oxalyl chloride in methanol.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include the deprotected amino acid or substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of ®-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group protects the amino group from unwanted reactions during the synthesis process. The Boc group can be selectively removed under mild conditions, allowing for the subsequent functionalization of the amino group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid is unique due to its specific structure, which includes a piperazine ring with a methyl substituent. This structural feature can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

(2R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-5-12(4)7-8(13)9(14)15/h8H,5-7H2,1-4H3,(H,14,15)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVGLXXPCHEYGJ-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@@H]1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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